molecular formula C19H24N2O2S B7028357 N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide

N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B7028357
M. Wt: 344.5 g/mol
InChI Key: REXNSTVCXJSIPC-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structural features

Properties

IUPAC Name

N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-19(2)9-8-13-6-4-5-7-14(13)15(10-19)21-18(22)17-16(11-23-3)20-12-24-17/h4-7,12,15H,8-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXNSTVCXJSIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2C(C1)NC(=O)C3=C(N=CS3)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Attachment of the Benzo[7]annulen Moiety: The benzo[7]annulen structure can be introduced via a Friedel-Crafts alkylation reaction, where the annulen ring is alkylated with a suitable electrophile.

    Introduction of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.

    Methoxymethylation: The methoxymethyl group can be introduced via a nucleophilic substitution reaction, where a methoxymethyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: The methoxymethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, this compound can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of thiazole derivatives with biological macromolecules.

    Chemical Biology: The compound can be employed as a probe to study biochemical pathways involving thiazole-containing molecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the carboxamide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Carboxamides: Compounds such as 4-(methoxymethyl)-1,3-thiazole-5-carboxamide share structural similarities but lack the benzo[7]annulen moiety.

    Benzo[7]annulen Derivatives: Compounds like 7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-amine have similar annulen structures but different functional groups.

Uniqueness

The uniqueness of N-(7,7-dimethyl-5,6,8,9-tetrahydrobenzo[7]annulen-5-yl)-4-(methoxymethyl)-1,3-thiazole-5-carboxamide lies in its combination of the thiazole ring, the benzo[7]annulen structure, and the methoxymethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.

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